molecular formula C20H28N2O3 B4922056 3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione CAS No. 5555-68-0

3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4922056
CAS RN: 5555-68-0
M. Wt: 344.4 g/mol
InChI Key: KJISFIHAFDNXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as Etizolam, is a thienodiazepine drug that is commonly used for its anxiolytic and sedative effects. It was first introduced in Japan in 1983 and is currently used in several countries around the world. Etizolam has been the subject of extensive scientific research due to its potential therapeutic applications and unique pharmacological properties.

Mechanism of Action

3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal firing, and the reduction of anxiety and stress. It has also been shown to have anticonvulsant and muscle relaxant effects, making it useful in the treatment of epilepsy and muscle spasms.

Advantages and Limitations for Lab Experiments

3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, as well as its ability to cross the blood-brain barrier and produce rapid onset of effects. However, it also has several limitations, including its potential for abuse and dependence, as well as its potential to produce adverse side effects in some individuals.

Future Directions

There are several future directions for research on 3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, including the development of new analogs with improved pharmacological properties and reduced side effects. There is also a need for further studies on its potential therapeutic applications, including its use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, there is a need for studies on the long-term effects of 3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione use and its potential for abuse and dependence.

Synthesis Methods

3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of 2-ethyl-1-piperidinylamine with propionyl chloride, followed by cyclization with 4-propoxybenzoyl chloride. Another common method involves the reaction of 2-ethyl-1-piperidinylamine with methyl acetoacetate, followed by cyclization with 4-propoxybenzoyl chloride. These methods have been extensively studied and optimized for high yields and purity.

Scientific Research Applications

3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects, making it a promising candidate for the treatment of several medical conditions. It has also been studied for its potential use as a premedication agent for surgical procedures, as well as for its ability to improve sleep quality and reduce anxiety in patients with insomnia.

properties

IUPAC Name

3-(2-ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-3-13-25-17-10-8-16(9-11-17)22-19(23)14-18(20(22)24)21-12-6-5-7-15(21)4-2/h8-11,15,18H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJISFIHAFDNXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386073
Record name ST4026014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5555-68-0
Record name ST4026014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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